molecular formula C15H14FN3 B2854902 2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile CAS No. 338794-71-1

2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile

Cat. No.: B2854902
CAS No.: 338794-71-1
M. Wt: 255.296
InChI Key: KCVBFGIOTMADBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile is a heterocyclic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, an ethyl group, a fluorophenyl group, and a methylnicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine can yield the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and optimization of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the fluorophenyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile involves its interaction with specific molecular targets. The amino group and the fluorophenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylnicotinonitrile
  • 2-Amino-4-(4-bromophenyl)-6-ethyl-5-methylnicotinonitrile
  • 2-Amino-4-(4-methylphenyl)-6-ethyl-5-methylnicotinonitrile

Uniqueness

2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-amino-6-ethyl-4-(4-fluorophenyl)-5-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c1-3-13-9(2)14(12(8-17)15(18)19-13)10-4-6-11(16)7-5-10/h4-7H,3H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVBFGIOTMADBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.